molecular formula C12H13BrClNO5 B14663239 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate CAS No. 52063-39-5

5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate

Cat. No.: B14663239
CAS No.: 52063-39-5
M. Wt: 366.59 g/mol
InChI Key: FYQISRVRFHXUMJ-UHFFFAOYSA-M
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Description

5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate is a heterocyclic compound that features a bromophenyl group attached to an oxazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then cyclized to form the oxazolium ring. The final step involves the addition of perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxazolium ring can participate in redox reactions under appropriate conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with suitable partners to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metals and can be conducted under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while cycloaddition reactions can produce fused ring systems.

Scientific Research Applications

5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the oxazolium ring can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
  • 5-(4-Fluorophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate
  • 5-(4-Methylphenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate

Uniqueness

The presence of the bromine atom in 5-(4-Bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium perchlorate imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

52063-39-5

Molecular Formula

C12H13BrClNO5

Molecular Weight

366.59 g/mol

IUPAC Name

5-(4-bromophenyl)-2-ethyl-3-methyl-1,2-oxazol-2-ium;perchlorate

InChI

InChI=1S/C12H13BrNO.ClHO4/c1-3-14-9(2)8-12(15-14)10-4-6-11(13)7-5-10;2-1(3,4)5/h4-8H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

FYQISRVRFHXUMJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C=C(O1)C2=CC=C(C=C2)Br)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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